Compound Description: ZD6474 is a potent inhibitor of receptor tyrosine kinases, particularly vascular endothelial growth factor receptors (VEGFRs), exhibiting antiangiogenic and vascular permeability-reducing effects. [, , , ] It has been investigated for its potential in treating cancer and other diseases associated with angiogenesis. [, , , ]
7-Bromo-6-chloroquinazolin-4(3H)-one
Compound Description: This compound is a key intermediate in synthesizing halofuginone hydrobromide, a drug with potent anti-coccidial activity. []
6-Bromo-2-methyl-4H-benzo (1,3) oxazin-4-one
Compound Description: This compound is an intermediate in synthesizing quinazoline-bearing β-lactam rings, investigated for their anthelmintic activity. []
3-Amino-6-bromo-2-methylquinazolin-4(3H)-one
Compound Description: This compound is another intermediate in synthesizing quinazoline-bearing β-lactam rings. [] It is derived from 6-Bromo-2-methyl-4H-benzo (1,3) oxazin-4-one and further reacts to form the desired β-lactam derivatives.
6-Bromo-4-chloro-2-styrylquinazoline
Compound Description: This compound serves as a scaffold in synthesizing 5-styryltetrazolo[1,5-c]quinazolines, evaluated for their in vitro cytotoxicity against human cancer cell lines. []
2-Chloro-6-bromo-3-phenylquinazolin-4(3H)-one
Compound Description: This compound is a precursor used in Suzuki-Miyaura cross-coupling reactions to synthesize various quinazoline derivatives, highlighting its utility in developing a library of structurally related compounds. []
6-Bromo-2-undecylbenzoxazin-4(H)one
Compound Description: This compound reacts with hydrazides and 2-aminothiophenol to yield a range of 2,3-disubstituted quinazolin-4(3H)-ones, illustrating its versatility in constructing diverse quinazoline derivatives. [, ]
3-Amino-6-bromo-2-undecylquinazoline-4(H)one
Compound Description: This compound acts as a key intermediate in synthesizing various 2,3-disubstituted quinazolin-4(3H)-ones. [, ] Its reactions with one-carbon donors such as phenylisothiocyanate, halogenated compounds, and chloroacetylchloride highlight its significance in diversifying the quinazoline scaffold.
Compound Description: Yhhu-3792 is a quinazoline derivative that demonstrates potent enhancement of neural stem cell (NSC) self-renewal, promoting hippocampal neurogenesis and improving cognitive abilities in adult mice. [] It achieves these effects by activating the Notch signaling pathway.
Compound Description: WHI-P154 displays potent cytotoxic activity against human glioblastoma cells, triggering apoptotic cell death at micromolar concentrations. [, ] Its efficacy and selectivity are significantly enhanced when conjugated with recombinant human epidermal growth factor (EGF).
Compound Description: Similar to WHI-P154, WHI-P131 exhibits inhibitory effects on glioblastoma cell adhesion and invasion. [] Both compounds target various cellular processes involved in tumor progression, including integrin-mediated adhesion, epidermal growth factor-induced adhesion, actin polymerization, and cell migration.
6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
Compound Description: This compound serves as a crucial building block in synthesizing novel 1,3,4-thiadiazolium-5-thiolate derivatives. [] These derivatives incorporate a quinazoline moiety and are of interest for their potential biological activities.
Compound Description: This quinazoline antifolate acts as a potent thymidylate synthase (TS) inhibitor. [] Modifications to this compound, particularly at the C2 position of the quinazoline ring, have resulted in the synthesis of various analogues with varying TS inhibitory and cytotoxic activities.
Compound Description: CB30865 is a lipophilic quinazoline-based analogue of the antifolate thymidylate synthase inhibitor ICI 198583. [] Despite its structural similarity to TS inhibitors, CB30865 demonstrates a unique mechanism of action that does not directly involve TS inhibition or other known folate-dependent pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.